molecular formula C20H23NO4 B4944564 ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5474-35-1

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B4944564
CAS No.: 5474-35-1
M. Wt: 341.4 g/mol
InChI Key: XWCVJHIWWGHHJF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the methoxyphenyl and carboxylate groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and recrystallization, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-25-20(23)17-12(2)21-14-9-7-10-15(22)19(14)18(17)13-8-5-6-11-16(13)24-3/h5-6,8,11,18,21H,4,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVJHIWWGHHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385880
Record name ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5474-35-1
Record name ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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